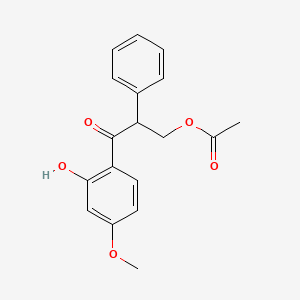
3-Methoxy-1-methylquinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-1-methylquinoxalin-2-one is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1-methylquinoxalin-2-one typically involves the functionalization of quinoxalin-2-one derivatives. One common method is the direct C–H functionalization at the C3 position of quinoxalin-2-one. This method is cost-effective and has been widely studied . The reaction conditions often involve the use of heterogeneous catalysts, which are environmentally friendly and provide high activity and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methodologies as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-1-methylquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include functionalized quinoxalines, di
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-methoxy-1-methylquinoxalin-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-12-8-6-4-3-5-7(8)11-9(14-2)10(12)13/h3-6H,1-2H3 |
InChI Key |
VSQQTRPFBUTQPT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


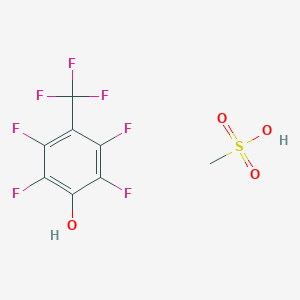
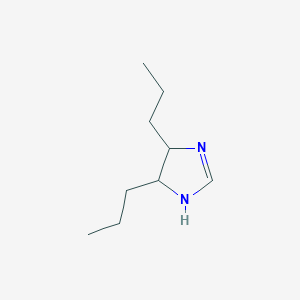
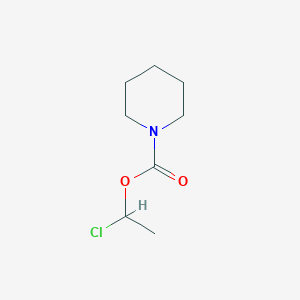
![N-[(Oxiran-2-yl)methyl]glycine](/img/structure/B14370088.png)
![1-(4-Cyanophenyl)-4-[4-(dimethylamino)phenyl]pyridin-1-ium](/img/structure/B14370089.png)
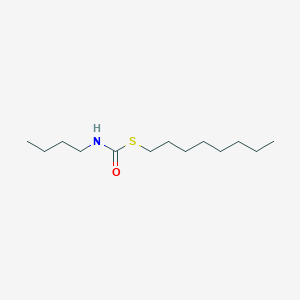
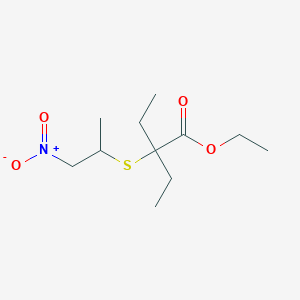
![Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine](/img/structure/B14370113.png)
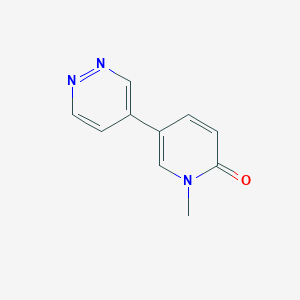
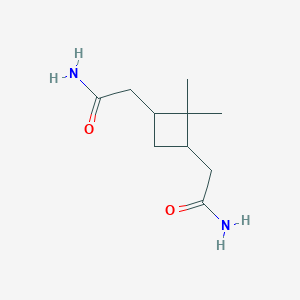
![Trifluoro[2-(methylsulfanyl)ethyl]silane](/img/structure/B14370138.png)
![2-[(Furan-2-yl)methyl]naphthalen-1-ol](/img/structure/B14370142.png)
![8-[(But-3-en-2-yl)oxy]octa-1,6-diene](/img/structure/B14370144.png)
